molecular formula C13H19N3 B7932621 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile

4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile

Cat. No.: B7932621
M. Wt: 217.31 g/mol
InChI Key: XOQYWGNDUKIRBE-UHFFFAOYSA-N
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Description

4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile is an organic compound that features a benzonitrile core substituted with an aminoethyl and isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of toluene to form 4-nitrotoluene, followed by a reduction to 4-aminotoluene. The next step involves the reaction of 4-aminotoluene with formaldehyde and isopropylamine under controlled conditions to introduce the isopropylamino group. Finally, the nitrile group is introduced through a cyanation reaction using a suitable cyanating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the alteration of biochemical pathways through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-benzonitrile
  • 4-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-benzonitrile
  • 4-{[(2-Amino-ethyl)-tert-butyl-amino]-methyl}-benzonitrile

Uniqueness

4-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall utility in various applications.

Properties

IUPAC Name

4-[[2-aminoethyl(propan-2-yl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-11(2)16(8-7-14)10-13-5-3-12(9-15)4-6-13/h3-6,11H,7-8,10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQYWGNDUKIRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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